Mandelic Acid

Description

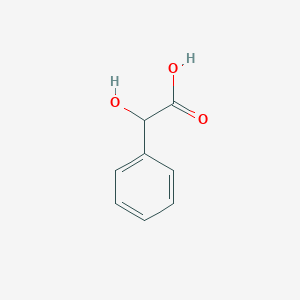

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYDHOAUDWTVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32518-00-6, Array | |

| Record name | Poly(mandelic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32518-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023234 | |

| Record name | Mandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS] | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mandelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000164 [mmHg] | |

| Record name | Mandelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-64-2, 611-72-3 | |

| Record name | Mandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mandelic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MANDELIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-hydroxy-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH496X0UJX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enantioselective Synthesis of (R)-Mandelic Acid via Organocatalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of contemporary organocatalytic methods for the enantioselective synthesis of (R)-mandelic acid, a valuable chiral building block in the pharmaceutical industry. The document details two prominent and effective strategies: a one-pot synthesis involving asymmetric epoxidation and a route via the asymmetric synthesis of cyanohydrins. This guide offers detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to facilitate understanding and implementation in a research and development setting.

One-Pot Enantioselective Synthesis from Aldehydes

A highly efficient one-pot strategy for the synthesis of (R)-mandelic acid esters has been developed, commencing from readily available aldehydes. This method, employing an epi-quinine-derived urea as the organocatalyst, involves a sequential Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening hydrolysis (DROH).[1]

Quantitative Data

| Entry | Aldehyde | Product | Overall Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | (R)-methyl mandelate | 74 | 88 |

| 2 | 4-Methoxybenzaldehyde | (R)-methyl 4-methoxymandelate | 80 | 92 |

| 3 | 4-Chlorobenzaldehyde | (R)-methyl 4-chloromandelate | 70 | 85 |

| 4 | 2-Naphthaldehyde | (R)-methyl 2-naphthylglycolate | 65 | 90 |

Experimental Protocol

General Procedure for the One-Pot Synthesis of (R)-Methyl Mandelate:

-

Knoevenagel Condensation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde (1.0 mmol, 1.0 equiv) and phenylsulfonylacetonitrile (1.1 mmol, 1.1 equiv) in anhydrous toluene (3.3 mL). To this solution, add the epi-quinine-derived urea organocatalyst (0.1 mmol, 10 mol%). Stir the reaction mixture at room temperature for the time indicated by TLC analysis for the consumption of the aldehyde.

-

Asymmetric Epoxidation: Upon completion of the Knoevenagel condensation, cool the reaction mixture to -20 °C. Add cumene hydroperoxide (CHP, 1.2 mmol, 1.2 equiv) dropwise. Stir the mixture at -20 °C until the intermediate α,β-unsaturated nitrile is fully consumed (monitoring by TLC).

-

Domino Ring-Opening Hydrolysis (DROH): Concentrate the reaction mixture under reduced pressure to remove the toluene. To the residue, add a 1:1 mixture of dioxane and water (5 mL). Heat the mixture to 50 °C and stir vigorously until the epoxide is fully converted to the crude mandelic acid.

-

Esterification: After cooling to room temperature, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude (R)-mandelic acid in methanol (10 mL) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol, 10 mol%). Heat the mixture to reflux until the esterification is complete (monitoring by TLC).

-

Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to afford the pure (R)-methyl mandelate.

Reaction Workflow

Caption: Workflow for the one-pot synthesis of (R)-methyl mandelate.

Enantioselective Synthesis via Asymmetric Cyanohydrin Formation

Another robust method for accessing (R)-mandelic acid involves the asymmetric synthesis of chiral cyanohydrins from α-ketoesters, followed by hydrolysis of the nitrile group. This approach often utilizes cinchona alkaloid-derived thiourea organocatalysts.

Quantitative Data

| Entry | α-Ketoester | Cyanide Source | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Ethyl benzoylformate | TMSCN | Cinchonidine-derived thiourea | 95 | 92 (R) |

| 2 | Methyl benzoylformate | TMSCN | Cinchonidine-derived thiourea | 93 | 91 (R) |

| 3 | Ethyl 4-methoxybenzoylformate | TMSCN | Cinchonidine-derived thiourea | 96 | 94 (R) |

| 4 | Ethyl 4-chlorobenzoylformate | TMSCN | Cinchonidine-derived thiourea | 92 | 90 (R) |

Experimental Protocol

General Procedure for the Asymmetric Cyanosilylation of Ethyl Benzoylformate:

-

Cyanosilylation: To a solution of the cinchonidine-derived thiourea catalyst (0.05 mmol, 5 mol%) in toluene (1.0 mL) in a flame-dried flask at -78 °C under an inert atmosphere, add ethyl benzoylformate (1.0 mmol, 1.0 equiv). Stir the mixture for 10 minutes, and then add trimethylsilyl cyanide (TMSCN, 1.5 mmol, 1.5 equiv) dropwise. Stir the reaction at -78 °C for the time required for complete conversion (typically 12-24 hours, monitored by TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate, and wash the combined organic layers with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Hydrolysis: The crude silyl-protected cyanohydrin can be hydrolyzed to (R)-mandelic acid by treatment with aqueous HCl in a suitable solvent like THF, followed by extraction and purification.

Proposed Catalytic Cycle

The cinchona-derived thiourea catalyst is believed to operate through a cooperative mechanism. The thiourea moiety activates the α-ketoester by forming hydrogen bonds with the carbonyl oxygen, thus increasing its electrophilicity. Simultaneously, the basic tertiary amine of the cinchona alkaloid activates the nucleophile, trimethylsilyl cyanide.

Caption: Proposed catalytic cycle for the asymmetric cyanohydrin synthesis.

References

A Technical Guide to the Biosynthesis of Mandelic Acid from Renewable Feedstocks

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and environmentally friendly chemical production methods has spurred significant interest in the biosynthesis of valuable compounds from renewable resources. Mandelic acid, a versatile chiral α-hydroxy acid with wide applications in the pharmaceutical and cosmetic industries, is a prime candidate for such bio-based production. This technical guide provides an in-depth overview of the current strategies for producing mandelic acid from renewable feedstocks, focusing on metabolic engineering of microbial cell factories.

Introduction to Mandelic Acid and its Significance

Mandelic acid (C₆H₅CH(OH)CO₂H) is an aromatic alpha-hydroxy acid used as a precursor in the synthesis of various pharmaceuticals, including antibiotics like cephalosporins and semisynthetic penicillins, as well as drugs such as cyclandelate and homatropine.[1][2] Its enantiomers, (R)- and (S)-mandelic acid, are crucial chiral building blocks in asymmetric synthesis.[2][3] Traditional chemical synthesis of mandelic acid often involves hazardous reagents like cyanide and results in racemic mixtures that require costly and inefficient resolution steps.[4][5] Biosynthesis from renewable feedstocks like glucose and glycerol offers a promising, safer, and more sustainable alternative.[3][4]

Biosynthetic Pathways for Mandelic Acid Production

The microbial biosynthesis of mandelic acid primarily originates from the central carbon metabolism, branching off the shikimate pathway, which is responsible for the synthesis of aromatic amino acids. The key precursor for mandelic acid is phenylpyruvate.[1] Several enzymatic pathways have been engineered in microorganisms to convert phenylpyruvate and other intermediates into mandelic acid.

The Hydroxymandelate Synthase (HmaS) Pathway for (S)-Mandelic Acid

A common and direct route to (S)-mandelic acid involves the enzyme hydroxymandelate synthase (HmaS).[6][7] This enzyme naturally converts 4-hydroxyphenylpyruvate to 4-hydroxymandelic acid but can also act on phenylpyruvate to produce (S)-mandelic acid.[3]

The core of this pathway involves:

-

Shikimate Pathway: Glucose is converted through glycolysis and the pentose phosphate pathway to phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), the precursors for the shikimate pathway.

-

Chorismate and Prephenate Formation: The shikimate pathway leads to the formation of chorismate, which is then converted to prephenate.

-

Phenylpyruvate Synthesis: Prephenate is converted to phenylpyruvate.

-

(S)-Mandelic Acid Formation: Hydroxymandelate synthase (HmaS) catalyzes the conversion of phenylpyruvate to (S)-mandelic acid.[6][7]

Caption: Biosynthetic pathway for (S)-mandelic acid production from glucose via hydroxymandelate synthase (HmaS).

Multi-Enzyme Cascades for (R)-Mandelic Acid

The production of (R)-mandelic acid often requires the introduction of a multi-enzyme cascade. One established route builds upon the (S)-mandelic acid pathway by incorporating an oxidase and a dehydrogenase.[6][7]

This pathway includes the following steps after the formation of (S)-mandelic acid:

-

(S)-Mandelic Acid to Phenylglyoxylate: (S)-hydroxymandelate oxidase (Hmo) oxidizes (S)-mandelic acid to phenylglyoxylate.

-

Phenylglyoxylate to (R)-Mandelic Acid: D-mandelate dehydrogenase (DMD) stereoselectively reduces phenylglyoxylate to (R)-mandelic acid.[6][7]

Another reported cascade for (R)-mandelic acid production starts from L-phenylalanine and involves five enzymes.[4]

Caption: Enzymatic cascade for the conversion of (S)-mandelic acid to (R)-mandelic acid.

Metabolic Engineering Strategies in Microbial Hosts

Escherichia coli and Saccharomyces cerevisiae are the most commonly engineered microorganisms for mandelic acid production due to their well-characterized genetics and metabolic pathways.

Engineering Escherichia coli

E. coli has been extensively engineered for the de novo biosynthesis of mandelic acid. Key strategies include:

-

Enzyme Screening and Expression: Identifying and expressing efficient hydroxymandelate synthase (HmaS) enzymes, such as the one from Actinosynnema mirum, is a critical first step.[8]

-

Enhancing Precursor Supply: Overexpression of key genes in the shikimate pathway, such as feedback-resistant versions of aroG and pheA, increases the flux towards phenylpyruvate.[9]

-

Blocking Competing Pathways: Deletion or repression of genes that divert precursors away from the desired pathway can significantly improve yields. For instance, downregulating genes involved in tryptophan synthesis (trpR, trpE) and phenylpyruvate consumption (pykF) using CRISPR interference (CRISPRi) has proven effective.[8][9]

-

Pathway Optimization: Co-expression of multiple enzymes in carefully balanced ratios is crucial for efficient multi-step conversions.[6][7]

Engineering Saccharomyces cerevisiae

The yeast S. cerevisiae offers advantages such as robustness and tolerance to low pH, which can simplify downstream processing.[10] Engineering strategies in yeast include:

-

Heterologous Gene Expression: Expressing bacterial enzymes like HmaS from Amycolatopsis orientalis enables mandelic acid production from glucose.[1][11]

-

Protein Engineering: Modifying the substrate-binding domain of enzymes can alter their specificity and improve catalytic efficiency towards non-native substrates. For example, mutating the HmaS from A. orientalis can redirect its activity from 4-hydroxyphenylpyruvate towards phenylpyruvate.[3]

-

Pathway Engineering: Similar to E. coli, enhancing the aromatic amino acid pathway is crucial for high-level production.[11]

Quantitative Data on Mandelic Acid Biosynthesis

The following tables summarize the reported titers and yields of mandelic acid from various engineered microbial systems.

| Microorganism | Enantiomer | Feedstock | Titer (g/L) | Reference |

| Escherichia coli | (S)-Mandelic Acid | Glucose | 0.092 | [6][7] |

| Escherichia coli | (S)-Mandelic Acid | Glucose | 0.74 | [6][7] |

| Escherichia coli | (R)-Mandelic Acid | Glucose | 0.68 | [6][7] |

| Escherichia coli | (R)-Mandelic Acid | Glycerol | 0.760 | [4] |

| Escherichia coli | (R)-Mandelic Acid | Glucose | 0.455 | [4] |

| Escherichia coli | Mandelic Acid | Glucose | 9.58 | [8] |

| Saccharomyces cerevisiae | 4-Hydroxymandelic Acid | Glucose | 0.119 | [11] |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key experiments in mandelic acid biosynthesis.

Strain Construction and Cultivation

Objective: To construct and cultivate engineered microbial strains for mandelic acid production.

Protocol:

-

Plasmid Construction: Genes encoding the desired enzymes (e.g., HmaS, Hmo, DMD) are cloned into appropriate expression vectors. For E. coli, pET or pRSF series plasmids are commonly used. For S. cerevisiae, shuttle vectors like the pRS series are suitable. CRISPRi systems require the construction of plasmids expressing dCas9 and specific guide RNAs.[8]

-

Strain Transformation: The constructed plasmids are transformed into the host strain (e.g., E. coli BL21(DE3) or a specific knockout strain, S. cerevisiae CEN.PK series) using standard protocols (e.g., electroporation or heat shock for E. coli, lithium acetate method for yeast).

-

Shake Flask Cultivation:

-

Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium (for E. coli) or Yeast Peptone Dextrose (YPD) medium (for S. cerevisiae) with appropriate antibiotics and grow overnight at 37°C (E. coli) or 30°C (S. cerevisiae) with shaking.[8]

-

Inoculate a larger volume of production medium (e.g., M9 minimal medium for E. coli, synthetic complete medium for yeast) supplemented with glucose or glycerol with the overnight culture.

-

Induce protein expression at a specific cell density (e.g., OD₆₀₀ of 0.6-0.8) by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG) for IPTG-inducible promoters or by using autoinduction media like ZYM-5052.[8]

-

Continue cultivation for a defined period (e.g., 24-72 hours) at an optimal temperature (e.g., 30°C).[8]

-

References

- 1. Mandelic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties [mdpi.com]

- 4. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Environmentally friendly production of mandelic acid [mpg.de]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Metabolic engineering of the L-phenylalanine pathway in Escherichia coli for the production of S- or R-mandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Review Reports - Metabolic Engineering of <i>Escherichia coli</i> for De Novo Biosynthesis of Mandelic Acid | MDPI [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Mandelate Racemase in Bacterial Metabolic Adaptation and its Potential as a Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mandelate racemase (MR, EC 5.1.2.2) is a pivotal enzyme in bacterial metabolic pathways responsible for the degradation of aromatic compounds. Primarily studied in Pseudomonas putida, this enzyme catalyzes the stereochemical inversion of mandelate enantiomers, a critical step for channeling both (R)- and (S)-mandelate into a common catabolic pathway. This guide provides a comprehensive overview of the enzyme's function, structure, and catalytic mechanism. It further details key experimental protocols for its study and presents a consolidated summary of its kinetic and inhibition data. The potential of mandelate racemase as a target for novel antimicrobial drug development is also explored, given its importance in bacterial survival and adaptation.

Introduction

Bacteria have evolved sophisticated metabolic pathways to utilize a wide array of organic compounds as carbon and energy sources. The degradation of aromatic compounds is a key aspect of this metabolic versatility. Mandelate, a simple chiral α-hydroxy acid, serves as a growth substrate for various bacteria, most notably Pseudomonas putida.[1][2] The catabolism of mandelate converges on a central pathway that processes it to benzoate.[2] Mandelate racemase plays the essential role of interconverting (R)- and (S)-mandelate, ensuring that both enantiomers can be metabolized.[1][3] This function is crucial as the subsequent enzyme in the pathway, (S)-mandelate dehydrogenase, is stereospecific for the (S)-enantiomer.[2]

Mandelate racemase is a member of the enolase superfamily, a group of enzymes that share a common structural fold and aspects of their catalytic mechanism, despite catalyzing diverse chemical reactions.[3] The study of mandelate racemase has provided significant insights into enzyme catalysis, particularly the mechanisms by which enzymes facilitate the abstraction of a proton from a carbon acid, a thermodynamically challenging step.[4]

The Mandelate Metabolic Pathway

The degradation of mandelate in Pseudomonas putida is a multi-step enzymatic process that converts mandelate to intermediates of central metabolism. The pathway is initiated by the action of mandelate racemase, which ensures a continuous supply of (S)-mandelate for the subsequent dehydrogenase.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Mandelic Acid-Based Biodegradable Polymers

Introduction

Mandelic acid, a chiral aromatic alpha-hydroxy acid, is a promising monomer for the development of biodegradable polymers. Its derivatives, such as polymandelide (PMA), are gaining attention as potential biodegradable alternatives to petroleum-based plastics like polystyrene, offering comparable thermal properties.[1][2][3] These polymers are particularly relevant in the biomedical and pharmaceutical fields for applications such as controlled drug delivery systems and medical implants.[][5] The synthesis of well-defined poly(mandelic acid) with controlled molecular weight and stereochemistry is crucial for tailoring its physical properties and degradation kinetics.[6] This technical guide provides an in-depth overview of the synthesis and characterization of mandelic acid-based biodegradable polymers, aimed at researchers, scientists, and professionals in drug development.

Synthesis of Mandelic Acid-Based Biodegradable Polymers

The primary methods for synthesizing mandelic acid-based polymers are ring-opening polymerization (ROP) and direct polycondensation.

1. Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a key method for producing high molecular weight poly(mandelic acid).[3] This process typically involves the polymerization of mandelide, the cyclic dimer of mandelic acid, or O-carboxyanhydrides (OCAs) of mandelic acid.[3][7] A significant challenge in the ROP of mandelic acid derivatives is the potential for racemization at the stereocenter, which can affect the polymer's properties.[6] To address this, organocatalysts, such as a pyridine/mandelic acid adduct, can be employed to achieve stereoregular polymers.[7] The catalytic ROP of OCAs has been shown to yield well-defined PMAs in terms of molecular weight and stereoregularity.[6]

2. Polycondensation

Direct solution polycondensation is another route to synthesize copolymers of mandelic acid, for instance, with L-lactic acid.[8] This method involves the direct reaction of the monomers, often with a catalyst and removal of a small molecule byproduct like water. While a straightforward approach, it may result in polymers with lower molecular weights compared to those obtained through ROP.[8] In some cases, strong acids like concentrated sulfuric acid can be used to facilitate the condensation of mandelic acid derivatives at low temperatures.[9]

Caption: General workflows for the synthesis of mandelic acid-based polymers.

Characterization of Mandelic Acid-Based Biodegradable Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure, properties, and potential applications. Various analytical techniques are employed for this purpose.[10][11][12]

Spectroscopic Methods

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure, composition, and stereochemistry of polymers.[13][14] Both ¹H and ¹³C NMR are used to identify the different types of protons and carbons in the polymer backbone and side chains.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 15 mg of the polymer sample in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). For quantitative analysis, a known amount of an internal standard like dimethylformamide (DMF) can be added.[15]

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer, for example, a Bruker Avance 300 MHz instrument.[13]

-

Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).[15]

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 7.2-7.5 | Aromatic protons (C₆H₅) | 126-130 | Aromatic carbons |

| 5.1-5.4 | Methine proton (CH) of the polymer backbone | 168-172 | Carbonyl carbon (C=O) of the ester |

| 1.5-1.8 | Methyl protons (CH₃) in copolymers with lactic acid | 68-72 | Methine carbon (CH) of the polymer backbone |

b) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer, confirming the success of the polymerization reaction.[16][17]

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film by casting from a solution or as a KBr pellet.

-

Instrumentation: Record the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3500 | O-H stretch (from hydroxyl end groups or adsorbed water) | Hydroxyl |

| ~3030 | C-H stretch (aromatic) | Aromatic C-H |

| ~2960 | C-H stretch (aliphatic) | Aliphatic C-H |

| ~1750 | C=O stretch | Ester |

| ~1490, 1450 | C=C stretch (aromatic) | Aromatic ring |

| ~1200, 1100 | C-O stretch | Ester |

Chromatographic Methods

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the standard method for determining the molecular weight distribution of polymers, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[18][19][20]

Experimental Protocol for GPC/SEC:

-

Sample Preparation: Dissolve the polymer in a suitable solvent like tetrahydrofuran (THF) or chloroform. Filter the solution through a 0.2 µm membrane.[19]

-

Instrumentation: Use a GPC system equipped with a pump, injector, a set of columns (e.g., Agilent ResiPore), and a detector (commonly a refractive index detector).[18][19]

-

Elution: Elute the sample with a suitable mobile phase (e.g., THF) at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 40 °C).[18]

-

Calibration: Calibrate the system using polymer standards with known molecular weights, such as polystyrene standards.

| Parameter | Description | Typical Value for Mandelic Acid-Based Polymers |

| Mn ( g/mol ) | Number-average molecular weight | 10,000 - 100,000 |

| Mw ( g/mol ) | Weight-average molecular weight | 15,000 - 200,000 |

| PDI (Mw/Mn) | Polydispersity index | 1.1 - 2.5 |

Thermal Analysis

a) Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[21][22] The Tg of polymandelide is around 100 °C, which is comparable to polystyrene.[2]

Experimental Protocol for DSC:

-

Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.

-

Instrumentation: Use a differential scanning calorimeter.

-

Thermal Program: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. Cool the sample at a controlled rate (e.g., 10 °C/min) and then reheat to observe the thermal transitions.[23]

b) Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[21][22] Polymandelide is generally stable up to around 300 °C.[2][3]

Experimental Protocol for TGA:

-

Sample Preparation: Place a known mass of the polymer sample (typically 10-20 mg) into a TGA pan.

-

Instrumentation: Use a thermogravimetric analyzer.

-

Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen).[23][24]

| Thermal Property | Description | Typical Value for Mandelic Acid-Based Polymers |

| Tg (°C) | Glass transition temperature | 90 - 110 |

| Tm (°C) | Melting temperature (for semi-crystalline polymers) | 160 - 190 |

| Td (°C) | Decomposition temperature (onset) | ~300 |

Application in Controlled Drug Delivery

Biodegradable polymers, including those based on mandelic acid, are highly valuable for controlled drug delivery systems.[][25] They can be formulated into various forms like nanoparticles, microcapsules, or implants to release a therapeutic agent over an extended period.[26] The drug release from these systems is governed by several mechanisms.[26][27]

Mechanisms of Controlled Drug Release:

-

Diffusion: The drug molecules diffuse through the polymer matrix.

-

Surface Erosion: The polymer degrades from the surface, releasing the entrapped drug.

-

Bulk Erosion: The polymer degrades throughout its bulk, leading to drug release as the matrix breaks down.

-

Cleavage of Polymer Bonds: The drug may be covalently attached to the polymer and is released upon the cleavage of the linking bond.[26]

References

- 1. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 5. jordilabs.com [jordilabs.com]

- 6. Synthesis and self-assembly of dendritic–linear block copolymers containing poly(mandelic acid) with discrete molecular weights and stereochemical str ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07536B [pubs.rsc.org]

- 7. Preparation of stereoregular isotactic poly(mandelic acid) through organocatalytic ring-opening polymerization of a cyclic O-carboxyanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Poly(lactic-co-mandelic acid)s by Direct Solution Polycondensation -Polymer(Korea) [koreascience.kr]

- 9. WO2013082533A1 - Mandelic acid condensation polymers - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Methods of Analyses for Biodegradable Polymers: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Characterization of a New Molecularly Imprinted Polymer for Selective Extraction of Mandelic Acid Metabolite from Human Urine as a Biomarker of Environmental and Occupational Exposures to Styrene | MDPI [mdpi.com]

- 17. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. resolvemass.ca [resolvemass.ca]

- 21. waters.com [waters.com]

- 22. waters.com [waters.com]

- 23. hitachi-hightech.com [hitachi-hightech.com]

- 24. tainstruments.com [tainstruments.com]

- 25. asianjpr.com [asianjpr.com]

- 26. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Biodegradable polymers in controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Mandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of mandelic acid, a promising alpha-hydroxy acid (AHA). The document details its mechanism of action, presents quantitative data on its efficacy, and outlines the experimental protocols used to determine its antimicrobial activity. This guide is intended to serve as a valuable resource for professionals in the fields of microbiology, pharmacology, and drug development.

Core Antimicrobial Mechanism of Action

Mandelic acid (MA) exerts its antimicrobial effects through a multi-faceted approach, primarily targeting the integrity of the bacterial cell structure and the homeostasis of its internal environment.[1][2] The antimicrobial activity of MA is closely linked to its pro-oxidative properties and its hydrophobicity.[1][2][3][4] As a lipophilic molecule, it can more readily penetrate the lipid-rich cell membranes of microorganisms.[1][2][3][4]

The prevailing mechanism suggests that mandelic acid, a weak organic acid, disrupts the bacterial cell's functions in a manner characteristic of such molecules.[5][6] In an acidic external environment, the mandelic acid molecule remains protonated, rendering it uncharged and more capable of diffusing across the bacterial cell membrane.[5][6] Upon entering the more neutral pH of the cytoplasm, the acid dissociates, releasing a proton (H+) and its corresponding anion.[5][6] This process leads to two critical consequences:

-

Cytoplasmic Acidification : The accumulation of protons inside the cell lowers the intracellular pH (pHi).[7] Maintaining a stable near-neutral pHi is crucial for the function of essential enzymes and metabolic processes.[8][9] A significant drop in pHi can denature proteins, inhibit enzymatic activity, and disrupt DNA stability, ultimately leading to cell death.[10]

-

Disruption of Proton Motive Force (PMF) : The continuous influx of protons collapses the transmembrane proton gradient, which is a key component of the PMF.[5][6] Bacteria rely on the PMF to generate ATP, transport nutrients, and maintain cellular motility. Its disruption severely compromises the cell's energy production and other vital functions.

Furthermore, the physical interaction of mandelic acid with the cell membrane can lead to increased permeability and membrane disruption, causing the leakage of essential intracellular components and contributing to cell lysis.[10][11]

Quantitative Antimicrobial Activity

The efficacy of mandelic acid and its derivatives has been quantified against a range of microorganisms. The data, presented in the tables below, includes Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC), which indicate the lowest concentration of an antimicrobial agent that inhibits visible growth and kills the bacterium, respectively. Zone of inhibition data from disk diffusion assays are also provided.

Table 1: MIC and MBC of Mandelic Acid and Its Derivatives against Various Microorganisms

| Compound | Microorganism | Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |

|---|---|---|---|---|---|

| Mandelic Acid | Listeria monocytogenes | ATCC 13932 | 1.50 | 2.00 | [12] |

| Mandelic Acid | Bacillus subtilis | ATCC 6633 | 1.50 | >5.00 | [12] |

| Mandelic Acid | Staphylococcus aureus | ATCC 25923 | 1.75 | 2.00 | [12] |

| Mandelic Acid | Escherichia coli | ATCC 25922 | 2.00 | 2.50 | [12] |

| Mandelic Acid | Salmonella typhimurium | ATCC 14028 | 2.50 | 2.50 | [12] |

| Mandelic Acid | S. aureus (MSSA) | Type Strain | 20 | 20 | [13][14] |

| Mandelic Acid | S. aureus (MRSA) | Type Strain | 40 | 40 | [13][14] |

| Mandelic Acid | S. aureus (MRSA) | Clinical Isolates (MIC₅₀/MIC₉₀) | 20 / 40 | - | [13][14] |

| Mandelic Acid | S. aureus (MRSA) | Clinical Isolates (MBC₅₀/MBC₉₀) | - | 20 / 80 | [13][14] |

| Oxi-acetyl mandelic acid | S. aureus | ATCC 25923 | 0.125 | - | [15] |

| Oxi-acetyl mandelic acid | Candida albicans | ATCC 90028 | 0.150 | - | [15] |

| Oxi-propionyl mandelic acid | S. aureus | ATCC 25923 | 0.500 | - | [15] |

| Oxi-propionyl mandelic acid| Candida albicans | ATCC 90028 | 0.500 | - |[15] |

Table 2: Zone of Inhibition for Mandelic Acid and Its Derivatives

| Compound/Concentration | Microorganism | Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|

| Mandelic Acid (40 mg/mL) | S. aureus (MRSA) | Clinical Isolate (MRSA1) | 12 | [13] |

| Mandelic Acid (80 mg/mL) | S. aureus (MRSA) | Clinical Isolate (MRSA1) | 15 | [13] |

| Mandelic Acid (160 mg/mL) | S. aureus (MRSA) | Clinical Isolate (MRSA1) | 18 | [13] |

| Oxi-acetyl mandelic acid | S. aureus | ATCC 25923 | 35.1 ± 0.11 | [16] |

| Oxi-acetyl mandelic acid | Bacillus cereus | ATCC 14579 | 35.06 ± 0.05 | [16] |

| Oxi-acetyl mandelic acid | Escherichia coli | ATCC 25922 | 30.1 ± 0.10 | [16] |

| Oxi-acetyl mandelic acid | Pseudomonas aeruginosa | ATCC 27853 | 28.06 ± 0.05 | [16] |

| Oxi-acetyl mandelic acid | Candida albicans | ATCC 90028 | 50.00 ± 0.00 | [16] |

| Oxi-propionyl mandelic acid | S. aureus | ATCC 25923 | 37.1 ± 0.10 | [16] |

| Oxi-propionyl mandelic acid | Bacillus cereus | ATCC 14579 | 37.03 ± 0.15 | [16] |

| Oxi-propionyl mandelic acid | Escherichia coli | ATCC 25922 | 29.03 ± 0.05 | [16] |

| Oxi-propionyl mandelic acid | Pseudomonas aeruginosa | ATCC 27853 | 25.1 ± 0.10 | [16] |

| Oxi-propionyl mandelic acid | Candida albicans | ATCC 90028 | 48.03 ± 0.05 |[16] |

Experimental Protocols

Standardized methodologies are crucial for assessing the antimicrobial properties of compounds like mandelic acid. Below are detailed protocols for key experiments cited in the literature.

3.1. Broth Microdilution Method for MIC/MBC Determination

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial agent.[13][15]

-

Preparation of Inoculum : Bacterial strains are cultured on an appropriate agar medium.[12] A suspension is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] This suspension is then diluted to the final required inoculum concentration (e.g., 10⁵ CFU/mL).[15]

-

Serial Dilution : A stock solution of mandelic acid is prepared.[15] Two-fold serial dilutions of the mandelic acid are made in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.[13][15]

-

Inoculation : Each well is inoculated with the prepared bacterial suspension.[12] Control wells containing only the medium (negative control) and medium with the inoculum (positive control) are included.[12]

-

Incubation : The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[12][15]

-

MIC Determination : After incubation, the MIC is determined as the lowest concentration of mandelic acid that completely inhibits the visible growth of the microorganism.[13][15]

-

MBC Determination : To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate.[13] The plates are incubated, and the MBC is identified as the lowest concentration that results in no bacterial growth on the agar.[13]

3.2. Agar Disk Diffusion Assay

This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[10][15]

-

Inoculum Preparation : A standardized inoculum of the test microorganism is prepared as described in the broth microdilution method.[15]

-

Plate Inoculation : The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension using a sterile swab.[15]

-

Disk Application : Sterile paper disks (typically 6 mm in diameter) are impregnated with known concentrations of mandelic acid solution.[10][13] The disks are then placed onto the surface of the inoculated agar plate.[10] A control disk impregnated with the solvent is also included.

-

Incubation : The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).[15]

-

Measurement : The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.[13][16] A larger zone diameter indicates higher antimicrobial activity.

3.3. Kinetic Growth Analysis

This method provides detailed information on how an antimicrobial agent affects the growth dynamics of a microbial population over time.[12]

-

Preparation : In a multi-well plate (e.g., a honeycomb plate for a Bioscreen C system), wells are filled with a liquid growth medium containing various concentrations of mandelic acid.[12]

-

Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.[12] Control wells without mandelic acid are included.[12]

-

Automated Monitoring : The plate is placed in an automated microbiology growth curve analysis system.[12] The system incubates the plate at a constant temperature (e.g., 37°C) and measures the optical density (OD) of each well at regular intervals (e.g., every hour) over an extended period (e.g., 24-48 hours).[12] The plate is typically shaken before each measurement.[12]

-

Data Analysis : The OD readings are plotted against time to generate growth curves.[17] From these curves, key growth parameters such as the duration of the lag phase, the maximum specific growth rate (µmax), and the final biomass can be determined.[12][18] The effect of different mandelic acid concentrations on these parameters reveals its impact on bacterial growth kinetics.[12]

Conclusion

Mandelic acid demonstrates significant broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi.[10][12][19] Its primary mechanism of action involves the disruption of intracellular pH homeostasis and the dissipation of the proton motive force, which is a consequence of its chemical properties as a lipophilic weak acid.[1][5] The quantitative data consistently show its ability to inhibit and kill microorganisms at achievable concentrations. The established experimental protocols provide a robust framework for further investigation and for comparing its efficacy against other antimicrobial agents. Given its proven antimicrobial effects and history of use in dermatological applications, mandelic acid represents a valuable compound for further research and development, particularly in the context of topical antiseptics and novel therapeutic agents to combat antibiotic-resistant pathogens.[10][13][14]

References

- 1. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their ...: Ingenta Connect [ingentaconnect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Frontiers | Understanding How Microorganisms Respond to Acid pH Is Central to Their Control and Successful Exploitation [frontiersin.org]

- 6. Understanding How Microorganisms Respond to Acid pH Is Central to Their Control and Successful Exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Growth on Formic Acid Is Dependent on Intracellular pH Homeostasis for the Thermoacidophilic Methanotroph Methylacidiphilum sp. RTK17.1 [frontiersin.org]

- 8. Bacterial-induced pH shifts link individual cell physiology to macroscale collective behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamic Changes of Intracellular pH in Individual Lactic Acid Bacterium Cells in Response to a Rapid Drop in Extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-Alcohol Hand Sanitiser Gels with Mandelic Acid and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. idosi.org [idosi.org]

- 14. researchgate.net [researchgate.net]

- 15. umfiasi.ro [umfiasi.ro]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | The importance of growth kinetic analysis in determining bacterial susceptibility against antibiotics and silver nanoparticles [frontiersin.org]

- 19. almondclear.com [almondclear.com]

An In-depth Technical Guide to the Enzymatic Pathway of Mandelic Acid Degradation in Pseudomonas putida

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathway responsible for the degradation of mandelic acid in the bacterium Pseudomonas putida. This pathway is of significant interest to researchers in biocatalysis and drug development due to its potential applications in the synthesis of chiral compounds and the bioremediation of aromatic pollutants. This document details the enzymes involved, their kinetic properties, the genetic regulation of the pathway, and experimental protocols for their study.

Introduction to the Mandelic Acid Degradation Pathway

Pseudomonas putida, a versatile soil bacterium, possesses a sophisticated enzymatic pathway to utilize mandelic acid as a sole source of carbon and energy. This catabolic pathway involves a series of enzymatic reactions that convert mandelic acid into intermediates of central metabolism. The core of this pathway consists of four key enzymes that sequentially process the mandelate molecule. The initial steps of this pathway are encoded by the mandelate (mdl) operon.

The Enzymatic Cascade

The degradation of mandelic acid in P. putida proceeds through the following enzymatic steps:

-

Mandelate Racemase (EC 5.1.2.2): The pathway begins with the interconversion of the two enantiomers of mandelic acid, (R)-(-)-mandelate and (S)-(+)-mandelate, by mandelate racemase. This ensures that both enantiomers can be funneled into the subsequent steps of the pathway.

-

(S)-Mandelate Dehydrogenase (EC 1.1.99.31): This enzyme specifically oxidizes (S)-mandelate to benzoylformate. It is an FMN-dependent α-hydroxy acid dehydrogenase.[1][2]

-

Benzoylformate Decarboxylase (EC 4.1.1.7): Benzoylformate is then decarboxylated to produce benzaldehyde and carbon dioxide. This reaction is catalyzed by benzoylformate decarboxylase, a thiamine pyrophosphate (TPP)-dependent enzyme.[3]

-

Benzaldehyde Dehydrogenase (EC 1.2.1.28): The final enzyme in this core pathway, benzaldehyde dehydrogenase, oxidizes benzaldehyde to benzoate. Benzoate can then enter the β-ketoadipate pathway for further degradation. This enzyme can utilize both NAD+ and NADP+ as cofactors.[4]

Quantitative Data of Pathway Enzymes

The following tables summarize the available quantitative data for the key enzymes in the mandelic acid degradation pathway of Pseudomonas putida.

| Enzyme | Gene | Substrate | Km | Vmax | kcat | Optimal pH | Optimal Temperature (°C) |

| Mandelate Racemase | mdlA | (R)-Mandelate | 0.4 mM | 1100 µmol/min/mg | 1070 s-1 | 7.5 | 25 |

| (S)-Mandelate | 0.4 mM | 1100 µmol/min/mg | 1070 s-1 | 7.5 | 25 | ||

| (S)-Mandelate Dehydrogenase | mdlB | (S)-Mandelate | 0.04 mM | - | 290 s-1 | 5.5 - 8.9 | - |

| Benzoylformate Decarboxylase | mdlC | Benzoylformate | 0.2 mM | 138 U/mg | - | ≥8.0 | 40 |

| Benzaldehyde Dehydrogenase | mdlD | Benzaldehyde | 0.11 mM (NAD+), 0.29 mM (NADP+) | 19.7 U | - | 8.5 | 25-30 |

Signaling Pathways and Regulatory Mechanisms

The genes encoding the enzymes of the mandelate pathway in Pseudomonas putida are organized in an operon, known as the mdl operon. The expression of this operon is tightly regulated to ensure that the enzymes are synthesized only when mandelic acid or its early metabolites are present.

The Mandelate Operon

The mdl operon in P. putida typically includes the genes for mandelate racemase (mdlA), (S)-mandelate dehydrogenase (mdlB), benzoylformate decarboxylase (mdlC), and benzaldehyde dehydrogenase (mdlD). The synthesis of the first five enzymes of the mandelate pathway is coordinately induced.[5] The intermediates D- and L-mandelate, as well as benzoylformate, can act as inducers.

Enzymatic Pathway Diagram

The following diagram illustrates the flow of substrates through the enzymatic pathway.

Experimental Protocols

This section provides detailed methodologies for the purification and activity assays of the key enzymes in the mandelic acid degradation pathway.

Mandelate Racemase

Purification Protocol:

-

Cell Growth and Lysis: Grow P. putida cells in a medium containing mandelate to induce the expression of the enzyme. Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl2 and 0.1 mM EDTA). Lyse the cells using a French press or sonication.

-

Clarification: Centrifuge the cell lysate at high speed to remove cell debris.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate. Mandelate racemase typically precipitates between 40% and 60% saturation.

-

Chromatography:

-

Ion Exchange: Load the dialyzed ammonium sulfate fraction onto a DEAE-cellulose or similar anion exchange column and elute with a salt gradient (e.g., 0-0.5 M NaCl).

-

Hydrophobic Interaction: Further purify the active fractions on a Phenyl-Sepharose or similar hydrophobic interaction column.

-

Gel Filtration: As a final polishing step, use a gel filtration column (e.g., Sephacryl S-200) to obtain a highly purified enzyme.

-

Activity Assay Protocol:

The activity of mandelate racemase can be measured by coupling the reaction to the (S)-mandelate dehydrogenase-catalyzed oxidation of (S)-mandelate.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 5 mM (R)-mandelate, 1 mM NAD+, and an excess of (S)-mandelate dehydrogenase.

-

Initiation: Start the reaction by adding a small amount of the mandelate racemase-containing sample.

-

Measurement: Monitor the increase in absorbance at 340 nm due to the formation of NADH at a constant temperature (e.g., 25°C). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

(S)-Mandelate Dehydrogenase

Purification Protocol:

-

Expression and Lysis: Overexpress the mdlB gene in a suitable host like E. coli. Harvest and lyse the cells as described for mandelate racemase.

-

Clarification: Centrifuge the lysate to obtain a clear supernatant.

-

Affinity Chromatography: If the protein is expressed with a tag (e.g., His-tag), use an appropriate affinity column (e.g., Ni-NTA agarose) for purification. Elute the bound protein with a gradient of imidazole.

-

Ion Exchange Chromatography: Further purify the enzyme using an anion exchange column (e.g., Q-Sepharose) to remove any remaining impurities.

Activity Assay Protocol:

The activity is measured by monitoring the reduction of an artificial electron acceptor.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM (S)-mandelate, and 0.1 mM 2,6-dichlorophenolindophenol (DCPIP).

-

Initiation: Start the reaction by adding the enzyme solution.

-

Measurement: Monitor the decrease in absorbance at 600 nm due to the reduction of DCPIP at a constant temperature (e.g., 30°C).

Benzoylformate Decarboxylase

Purification Protocol:

A large-scale purification method has been described for this enzyme.[6]

-

Cell Culture and Lysis: Grow P. putida in a medium that induces the mandelate pathway. Harvest and lyse the cells.

-

Clarification: Obtain a clear cell-free extract by centrifugation.

-

Chromatography:

-

Anion Exchange: Apply the extract to a DEAE-Sepharose column and elute with a salt gradient.

-

Hydrophobic Interaction: Further purify the active fractions on a Phenyl-Sepharose column.

-

Affinity Chromatography: An Affi-Gel Blue column can also be used for purification.[6]

-

Activity Assay Protocol:

The decarboxylation of benzoylformate can be monitored by the decrease in absorbance at 334 nm.[7]

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 6.0) and 1 mM benzoylformate.

-

Initiation: Start the reaction by adding the enzyme.

-

Measurement: Monitor the decrease in absorbance at 334 nm at 30°C.

Benzaldehyde Dehydrogenase

Purification Protocol:

-

Expression and Lysis: Express the mdlD gene, often with a His-tag, in E. coli. Harvest and lyse the cells.[4]

-

Affinity Chromatography: Purify the crude extract using a Nickel-NTA resin.[4]

-

Desalting: Desalt the purified enzyme using a desalting column.[4]

Activity Assay Protocol:

The activity is determined by monitoring the production of NADH or NADPH.[4]

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM TAPS buffer (pH 8.5), 100 mM KCl, 1 mM DTT, 1 mM NAD+ (or NADP+), and varying concentrations of benzaldehyde.[4]

-

Initiation: Start the reaction by adding the enzyme.

-

Measurement: Monitor the increase in absorbance at 340 nm at 30°C.[4]

Experimental Workflow

The following diagram outlines a general workflow for studying the enzymes of the mandelic acid degradation pathway.

Conclusion

The enzymatic pathway for mandelic acid degradation in Pseudomonas putida represents a well-coordinated and efficient system for the catabolism of this aromatic compound. The enzymes involved exhibit interesting catalytic mechanisms and have potential for various biotechnological applications. This guide provides a foundational understanding of this pathway, offering valuable data and protocols to facilitate further research in this area. The continued study of these enzymes and their regulation will undoubtedly uncover new opportunities for their use in synthetic biology and industrial biocatalysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mandelate racemase from Pseudomonas putida. Absence of detectable intermolecular proton transfer accompanying racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and mechanism of benzaldehyde dehydrogenase from Pseudomonas putida ATCC 12633, a member of the Class 3 aldehyde dehydrogenase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzoylformate decarboxylase from Pseudomonas putida as stable catalyst for the synthesis of chiral 2-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Novel Mandelic Acid Derivatives from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of novel mandelic acid derivatives from natural sources. While mandelic acid itself has been identified from sources like bitter almonds (Prunus dulcis) and the fruits of Aesculus indica, the discovery of novel, structurally diverse derivatives directly from nature is an emerging field with significant potential. This document outlines the current state of knowledge on naturally occurring mandelic acid derivatives, their biosynthesis, and detailed methodologies for their extraction, isolation, and characterization.

Introduction to Mandelic Acid and its Derivatives

Mandelic acid, or 2-hydroxy-2-phenylacetic acid, is an aromatic alpha-hydroxy acid (AHA) with a chiral center, existing as (R)- and (S)-enantiomers.[1] Its derivatives are of significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities, including antimicrobial and anti-aging properties. While a vast number of synthetic mandelic acid derivatives have been developed, this guide focuses on those originating from natural sources.

Naturally occurring derivatives often possess unique structural modifications, such as hydroxylation patterns on the phenyl ring or glycosidic linkages, which can confer distinct biological activities. The exploration of biodiversity, from terrestrial plants and their associated endophytic fungi to marine microorganisms and invertebrates, presents a promising frontier for the discovery of new and potent mandelic acid-based compounds.

Known Naturally Occurring Mandelic Acid Derivatives

The direct isolation of complex, novel mandelic acid derivatives from natural sources is a relatively underexplored area. However, some simple hydroxylated derivatives are known to occur naturally as metabolic products.

| Compound Name | Structure | Natural Source/Origin | Biological Significance (if known) |

| 4-Hydroxymandelic acid | C₈H₈O₄ | A metabolite in certain foods like chicken and pork.[2] Can be produced biotechnologically using the enzyme (S)-p-hydroxymandelate synthase.[3] | Precursor for the synthesis of the beta-blocker atenolol.[3] |

| 3,4-Dihydroxymandelic acid (DHMA) | C₈H₈O₅ | A metabolite of noradrenaline in mammals.[4] | Possesses powerful antioxidative and radical scavenging activity.[4] |

Biosynthesis of Mandelic Acid and its Precursors

The biosynthesis of mandelic acid in nature is not fully elucidated in all organisms but is understood to be closely related to the metabolism of aromatic amino acids, particularly phenylalanine. The mandelate pathway involves several key enzymatic steps.[1] Phenylacetic acid (PAA), a related plant auxin, serves as a key precursor, which is subsequently hydroxylated to form mandelic acid.[1]

The biosynthesis of PAA itself is an important related pathway, with several proposed routes in bacteria and plants from the precursor phenylalanine. Understanding these pathways can provide clues for discovering novel derivatives and for engineering their production.

Caption: A simplified proposed biosynthetic pathway for mandelic acid from phenylalanine.

Experimental Protocols for Discovery and Isolation

The discovery and isolation of novel mandelic acid derivatives from natural sources follow a general workflow common in natural product chemistry. This involves extraction from the source material, fractionation to simplify the mixture, and chromatographic separation of individual compounds, followed by structure elucidation.

General Experimental Workflow

Caption: General workflow for the isolation of natural products.

Detailed Methodologies

4.2.1. Extraction of Mandelic Acid Derivatives

-

From Plant Material:

-

Air-dry and powder the plant material (e.g., leaves, stems, roots).

-

Macerate the powdered material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

From Endophytic Fungi:

-

Culture the endophytic fungus in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) for a specified period to allow for the production of secondary metabolites.

-

For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth with an organic solvent like ethyl acetate. Extract the mycelia separately with methanol or acetone.

-

For solid cultures, soak the entire culture in a solvent such as methanol, followed by filtration.

-

Combine the organic extracts and evaporate the solvent to yield the crude extract.

-

-

From Marine Sponges:

-

Freeze-dry the sponge material and grind it into a powder.

-

Extract the powdered sponge exhaustively with a series of solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by dichloromethane, ethyl acetate, and finally methanol.

-

Concentrate each solvent extract separately to obtain different crude fractions.

-

4.2.2. Isolation and Purification

-

Solvent-Solvent Partitioning: Dissolve the crude extract in a methanol-water mixture and partition it sequentially with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to yield fractions with compounds of different polarities.

-

Column Chromatography:

-

Subject the most promising fraction (based on preliminary bioassays or TLC analysis) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Size-Exclusion Chromatography: Further purify the combined fractions using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using semi-preparative or preparative HPLC with a suitable column (e.g., C18) and a gradient or isocratic solvent system (e.g., methanol-water or acetonitrile-water).

4.2.3. Structure Elucidation

The structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores, such as aromatic rings.

Future Perspectives

The exploration of natural sources for novel mandelic acid derivatives remains a promising area of research. The application of modern analytical techniques, such as metabolomics and genome mining, can accelerate the discovery process. By identifying biosynthetic gene clusters responsible for the production of mandelic acid-like compounds in microorganisms, it may be possible to heterologously express these pathways to produce novel derivatives in larger quantities. Further investigation into the biological activities of these newly discovered compounds could lead to the development of new therapeutic agents and cosmetic ingredients.

References

- 1. Mandelic acid - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for p-Hydroxymandelic acid (HMDB0000822) [hmdb.ca]

- 3. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]

- 4. 3,4-Dihydroxymandelic acid, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Spectroscopic Characterization of Mandelic Acid and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid (MA), a chiral α-hydroxy carboxylic acid, serves as a critical building block in the pharmaceutical and cosmetic industries.[1][2] Its derivatives are integral to the synthesis of various therapeutic agents, including antibiotics, antiobesity drugs, and antitumor agents.[1][3] A thorough understanding of the structural, electronic, and vibrational properties of mandelic acid and its analogues is paramount for designing new molecules with enhanced efficacy and for quality control in drug manufacturing.

This technical guide provides a comprehensive overview of the synergistic application of theoretical (computational) and spectroscopic techniques for the in-depth characterization of these compounds. We will delve into the standard methodologies, present key quantitative data, and illustrate the logical workflows involved in a combined experimental and computational approach.

Theoretical Characterization via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for predicting and interpreting the properties of mandelic acid and its derivatives.[4] It provides a molecular-level understanding that complements and guides experimental findings.

Computational Methodology

The most common approach involves using DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set, which offers a reliable balance between accuracy and computational cost for these systems.[1][2][5] Calculations are typically performed to determine optimized molecular geometries, electronic properties, and to simulate various spectra. The entire process follows a logical sequence to derive these properties.

Caption: A typical workflow for the DFT-based theoretical characterization of molecules.

Experimental Protocol: DFT Calculation

-

Structure Input: An initial 3D structure of the molecule (e.g., mandelic acid) is created.

-

Geometry Optimization: The structure's geometry is optimized to find the lowest energy conformation using a selected method, such as B3LYP/6-311++G(d,p).[1][2] This step is crucial for obtaining accurate subsequent data.

-

Frequency Calculation: Vibrational frequencies are calculated on the optimized geometry to predict IR and Raman spectra. The absence of imaginary frequencies confirms a true energy minimum.[4] Calculated frequencies are often uniformly scaled (e.g., by a factor of 0.961 for B3LYP) to better match experimental values.[6]

-

Property Calculation: Further calculations are performed on the optimized structure.

-

NBO (Natural Bond Orbital) Analysis: To determine electron charge distribution and analyze intramolecular interactions.[1][2]

-

HOMO-LUMO Analysis: To calculate the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which are crucial for understanding electronic transitions and reactivity.[2][7]

-

GIAO (Gauge-Including Atomic Orbital) Method: To predict NMR chemical shifts.[1]

-

TD-DFT (Time-Dependent DFT): To simulate UV-Vis spectra and predict electronic transition energies.[8]

-

Key Theoretical Data

DFT calculations yield a wealth of quantitative data. The HOMO-LUMO energy gap, in particular, is a key indicator of molecular stability and reactivity.

Table 1: Calculated Electronic Properties of Mandelic Acid and its Analogues in Vacuum [1][2][7] Data derived from calculations at the B3LYP/6-311++G(d,p) level of theory.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Mandelic Acid | -6.83 | -0.54 | 6.29 | 2.35 |

| 3-Hydroxymandelic Acid | -6.45 | -0.68 | 5.77 | 3.65 |

| 3,4-Dihydroxymandelic Acid | -6.11 | -0.82 | 5.29 | 4.31 |

| 4-Hydroxy-3-methoxymandelic Acid | -5.99 | -0.71 | 5.28 | 3.98 |

The data shows that substitution of the aromatic ring with hydroxyl and methoxy groups decreases the HOMO-LUMO energy gap, indicating an alteration of the π-electron system and increased reactivity.[1]

Spectroscopic Characterization

Spectroscopic techniques provide the experimental data necessary to validate and refine theoretical models. The combination of vibrational, magnetic resonance, and electronic spectroscopy creates a detailed picture of the molecular structure and environment.

Vibrational Spectroscopy (FTIR & FT-Raman)

Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing a unique "fingerprint" for a molecule.

Experimental Protocol: FTIR/FT-Raman

-